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molecular formula C7H3ClF3N3 B078755 Fluoromidine CAS No. 13577-71-4

Fluoromidine

Cat. No. B078755
M. Wt: 221.57 g/mol
InChI Key: QJYOCYOOZHULNN-UHFFFAOYSA-N
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Patent
US04031107

Procedure details

1-(Methylsulfonyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine (20 milligrams) in 0.5 milliliter of acetone was treated with 0.1 gram of sodium iodide in 0.5 milliliter of acetone. The reaction mixture was shaken with ether and bicarbonate solution. The ether portion was dried over magnesium sulfate and evaporated, yielding 10 milligrams (about 73 percent) of 6-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine.
Name
1-(Methylsulfonyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine
Quantity
20 mg
Type
reactant
Reaction Step One
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CS(O[N:6]1[C:14]2[C:9](=[N:10][CH:11]=[C:12]([Cl:15])[CH:13]=2)[N:8]=[C:7]1[C:16]([F:19])([F:18])[F:17])(=O)=O.[I-].[Na+].CCOCC.C(=O)(O)[O-]>CC(C)=O>[Cl:15][C:12]1[CH:13]=[C:14]2[NH:6][C:7]([C:16]([F:17])([F:18])[F:19])=[N:8][C:9]2=[N:10][CH:11]=1 |f:1.2|

Inputs

Step One
Name
1-(Methylsulfonyloxy)-6-chloro-2-(trifluoromethyl)-1H-imidazo [4,5-b] pyridine
Quantity
20 mg
Type
reactant
Smiles
CS(=O)(=O)ON1C(=NC2=NC=C(C=C21)Cl)C(F)(F)F
Name
Quantity
0.1 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
0.5 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether portion was dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C(=NC1)N=C(N2)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 10 mg
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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